molecular formula C23H22FN5O B11142442 N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide

N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide

Cat. No.: B11142442
M. Wt: 403.5 g/mol
InChI Key: RRDRUFXLWPDXSN-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is a complex organic compound that features a combination of indole, fluorophenyl, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide typically involves the coupling of tryptamine derivatives with fluorophenyl and pyrimidinyl compounds. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

    Temperature: Room temperature to slightly elevated temperatures

    Catalysts: DCC or other carbodiimide derivatives

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO)

Major Products

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced amide derivatives

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide involves its interaction with specific molecular targets and pathways. The indole and pyrimidinyl groups can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is unique due to its specific combination of fluorophenyl, indole, and pyrimidinyl groups. This unique structure allows it to interact with a distinct set of molecular targets, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C23H22FN5O

Molecular Weight

403.5 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(pyrimidin-2-ylamino)propanamide

InChI

InChI=1S/C23H22FN5O/c24-17-8-6-16(7-9-17)19(20-15-28-21-5-2-1-4-18(20)21)14-29-22(30)10-13-27-23-25-11-3-12-26-23/h1-9,11-12,15,19,28H,10,13-14H2,(H,29,30)(H,25,26,27)

InChI Key

RRDRUFXLWPDXSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CNC(=O)CCNC3=NC=CC=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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